![molecular formula C24H23N5O3S3 B430719 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B430719.png)
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiolo ring, and a pyrimidinylbenzenesulfonamide moiety
Vorbereitungsmethoden
The synthesis of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Dithiolo Ring: The quinoline core is then subjected to a reaction with sulfur sources to form the dithiolo ring.
Ethoxy and Dimethyl Substitution: The ethoxy and dimethyl groups are introduced through alkylation reactions.
Formation of the Pyrimidinylbenzenesulfonamide Moiety: This involves the reaction of the intermediate compound with pyrimidine and benzenesulfonamide derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline or dithiolo rings.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dimethyl groups, where nucleophiles such as amines or thiols replace these groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and formation of corresponding amines and sulfonic acids.
Wissenschaftliche Forschungsanwendungen
4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-{[(1Z)-8-ETHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(PYRIMIDIN-2-YL)BENZENE-1-SULFONAMIDE include:
Ethyl 4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide: This compound includes a thiazole ring instead of a pyrimidine ring.
N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)-N-phenylamine: This compound has a phenylamine group instead of a pyrimidinylbenzenesulfonamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H23N5O3S3 |
|---|---|
Molekulargewicht |
525.7g/mol |
IUPAC-Name |
4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H23N5O3S3/c1-4-32-16-8-11-19-18(14-16)20-21(24(2,3)28-19)33-34-22(20)27-15-6-9-17(10-7-15)35(30,31)29-23-25-12-5-13-26-23/h5-14,28H,4H2,1-3H3,(H,25,26,29) |
InChI-Schlüssel |
AOVDEJYQLGTJOE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5)SS3)(C)C |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5)SS3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({5-[3-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}oxy)benzoate](/img/structure/B430637.png)

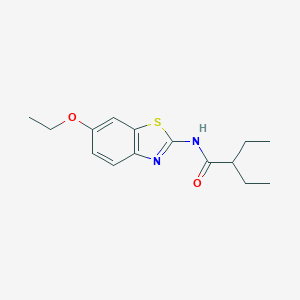
![8-METHOXY-4,4-DIMETHYL-N-PHENYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-5-CARBOXAMIDE](/img/structure/B430640.png)
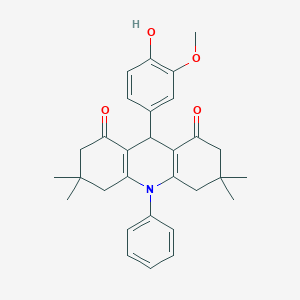
![N-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-carboxamide](/img/structure/B430644.png)
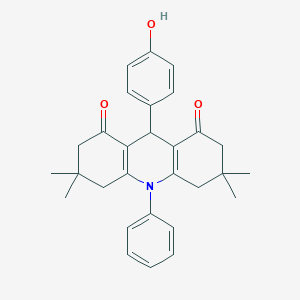
![10-acetyl-3-(2-fluorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B430648.png)

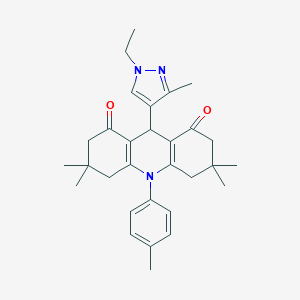
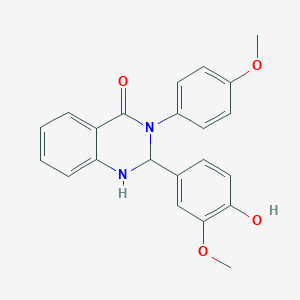
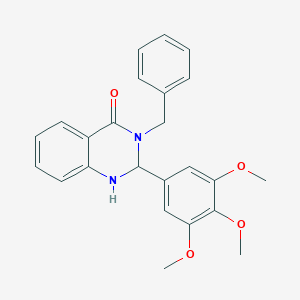
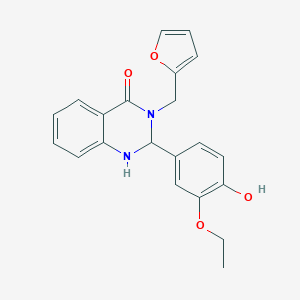
![3-(4-fluorophenyl)-2-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430659.png)
